Lupalbigenin

Overview

Description

Lupalbigenin is a natural compound that has shown promising cytotoxic effects towards HL-60 cells . It has been found to sensitize detachment-induced cell death in human lung cancer cells through the down-regulation of pro-survival proteins .

Synthesis Analysis

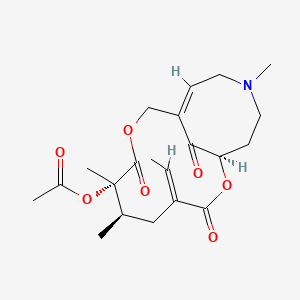

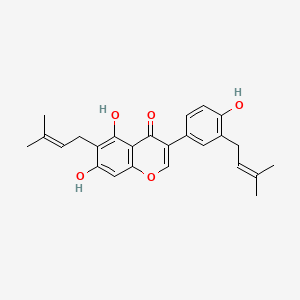

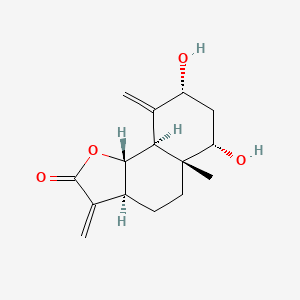

Lupalbigenin is extracted from Derris scandens . The structure of lupalbigenin was determined through analysis of its spectroscopic data .Molecular Structure Analysis

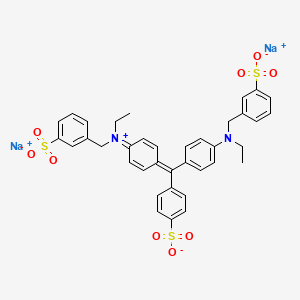

The molecular structure of Lupalbigenin was determined through analysis of its spectroscopic data .Chemical Reactions Analysis

Lupalbigenin treatment significantly down-regulated survival proteins, including protein kinase B (pAKT/AKT) and extracellular signal-regulated kinase (pERK/ERK), as well as anti-apoptotic protein B-cell lymphoma 2 (BCL-2), resulting in the enhancement of the cellular response to anoikis and the decrease of growth and survival in an anchorage-independent condition .Physical And Chemical Properties Analysis

Lupalbigenin is a yellow powder . Its molecular formula is C25H26O5 and its molecular weight is 406.5 .Scientific Research Applications

Anti-Cancer Activity

Lupalbigenin has been found to have potential anti-cancer properties. It has been shown to sensitize detachment-induced cell death in human lung cancer cells . The treatment with Lupalbigenin significantly down-regulated survival proteins, including protein kinase B (pAKT/AKT) and extracellular signal-regulated kinase (pERK/ERK), as well as anti-apoptotic protein B-cell lymphoma 2 (BCL-2). This resulted in the enhancement of the cellular response to anoikis and the decrease of growth and survival in an anchorage-independent condition .

Anti-Metastatic Approaches

The ability of cancer cells to resist anoikis has been shown to augment cancer cell metastasis in many cancers. Lupalbigenin, extracted from Derris scandens, has been studied for its anoikis-sensitizing activity . This could potentially be used in anti-metastatic approaches.

Anti-Inflammatory Activity

Lupalbigenin has been shown to inhibit NF-κB translocation associated with anti-inflammatory responses in lipopolysaccharide-stimulated RAW 264.7 macrophages . It effectively inhibited the LPS-induced tumor necrosis factor-alpha (TNF-α), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS) as well as nuclear factor kappa B (NF-κB) .

Inhibition of Survival Proteins

Lupalbigenin treatment has been found to significantly down-regulate survival proteins, including protein kinase B (pAKT/AKT) and extracellular signal-regulated kinase (pERK/ERK), as well as anti-apoptotic protein B-cell lymphoma 2 (BCL-2) . This could potentially be used in treatments aimed at inhibiting the growth and survival of certain cells.

properties

IUPAC Name |

5,7-dihydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-6-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O5/c1-14(2)5-7-17-11-16(8-10-20(17)26)19-13-30-22-12-21(27)18(9-6-15(3)4)24(28)23(22)25(19)29/h5-6,8,10-13,26-28H,7,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTAZIHDXIUPDQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O)CC=C(C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lupalbigenin | |

CAS RN |

76754-24-0 | |

| Record name | Lupalbigenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076754240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LUPALBIGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RZW2IS86C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary molecular targets of lupalbigenin and how does its interaction with these targets affect cellular processes?

A1: Lupalbigenin exhibits its activity primarily by targeting signaling pathways involved in cell survival, apoptosis, and metastasis. Research indicates that lupalbigenin downregulates key survival proteins such as protein kinase B (pAKT/AKT) and extracellular signal-regulated kinase (pERK/ERK) [, ]. This downregulation, in turn, leads to a decrease in the levels of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2), promoting apoptosis []. Additionally, lupalbigenin has been identified as a topoisomerase II poison, suggesting its potential to interfere with DNA replication and repair in cancer cells [].

Q2: What is the structural characterization of lupalbigenin?

A2: Lupalbigenin (also known as 6,3′-Diprenylgenistein) is a prenylated isoflavone.

Q3: Which plant species are known to be sources of lupalbigenin?

A3: Lupalbigenin has been isolated from several plant species including Derris scandens [, , , , ], Cudrania tricuspidata [, ], Ulex jussiaei [], Lupinus albus [, ], and Sophora microphylla [].

Q4: What is the impact of prenylation on the biological activity of isoflavones like genistein and lupalbigenin?

A5: Prenylation significantly affects the bioactivity of isoflavones. For instance, while both genistein and lupalbigenin (a diprenylated genistein derivative) show cytotoxic effects against cancer cell lines, their potency and mechanism of action might differ [, ]. Prenylation can alter the molecule's lipophilicity, potentially affecting its membrane permeability and interaction with cellular targets [, ].

Q5: Has lupalbigenin demonstrated any anti-inflammatory properties?

A6: Yes, research indicates that lupalbigenin exhibits anti-inflammatory properties. Studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages revealed that lupalbigenin can suppress the production of nitric oxide (NO) and downregulate the expression of pro-inflammatory genes such as iNOS, COX-2, IL-6, and 5-LOX []. Further research suggests that lupalbigenin's anti-inflammatory activity might be linked to its ability to inhibit NF-κB translocation [].

Q6: How does lupalbigenin affect the process of anoikis, and what are the implications for cancer metastasis?

A8: Lupalbigenin has been shown to sensitize human lung cancer cells to anoikis, a form of programmed cell death triggered by the detachment of cells from the extracellular matrix [, ]. By downregulating pro-survival proteins like pAKT/AKT and pERK/ERK, lupalbigenin enhances the sensitivity of detached cancer cells to anoikis, potentially hindering their ability to survive and metastasize [].

Q7: Has the efficacy of lupalbigenin been tested against agricultural pests?

A9: Yes, lupalbigenin exhibits insecticidal and feeding deterrent properties against stored-product pests like the red flour beetle (Tribolium castaneum) and rice moth (Corcyra cephalonica) [, ]. It exhibits both contact and fumigant toxicity against these pests.

Q8: What analytical techniques are commonly employed for the detection and quantification of lupalbigenin?

A10: High-performance liquid chromatography coupled with UV detection (HPLC-UV) is a widely used technique for the analysis of lupalbigenin [, , ]. Additionally, LC-QTOF-MS (Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry) has been employed for the quantitative determination of lupalbigenin and other isoflavones in plant extracts [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-acetamido-2-[5-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[6-[(E)-2-[(2,2-dichloroacetyl)amino]-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B1675378.png)